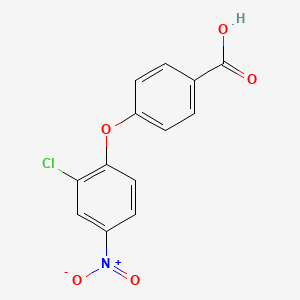

4-(2-Chloro-4-nitrophenoxy)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Chloro-4-nitrophenoxy)benzoic acid is an organic compound with the molecular formula C13H8ClNO5 It is characterized by the presence of a chlorinated nitrophenoxy group attached to a benzoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-nitrophenoxy)benzoic acid typically involves the reaction of 2-chloro-4-nitrophenol with 4-chlorobenzoic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction is carried out under mild conditions, making it an efficient and environmentally friendly method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions

4-(2-Chloro-4-nitrophenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.

科学研究应用

4-(2-Chloro-4-nitrophenoxy)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(2-Chloro-4-nitrophenoxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorinated phenoxy group may also participate in binding to proteins or enzymes, affecting their function and leading to various biological effects .

相似化合物的比较

Similar Compounds

4-(4-Nitrophenoxy)benzoic acid: Similar structure but with a different substitution pattern on the phenoxy group.

4-Chloro-2-nitrobenzoic acid: Lacks the phenoxy group but shares the chlorinated nitrobenzene core.

Uniqueness

4-(2-Chloro-4-nitrophenoxy)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a chlorinated nitrophenoxy group with a benzoic acid moiety makes it a versatile compound for various applications in research and industry.

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 4-(2-Chloro-4-nitrophenoxy)benzoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C NMR spectra to confirm aromatic proton environments and substituent positions. Coupling patterns can distinguish between nitro and chloro groups .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (60:40) with 0.1% trifluoroacetic acid improve resolution .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode confirms the molecular ion peak at m/z 259.22 (M–H)⁻, consistent with the molecular formula C13H9NO5 .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : React 4-nitrochlorobenzene with 4-hydroxybenzoic acid under basic conditions (e.g., K2CO3 in DMF at 120°C for 12 hours). Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .

- Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 2-chloro-4-nitrophenylboronic acid and 4-bromobenzoic acid. Optimize catalyst loading (5% Pd(PPh3)4) and base (Na2CO3) in toluene/ethanol (3:1) at 80°C .

Q. How can researchers determine the compound’s solubility and stability for in vitro studies?

- Methodological Answer :

- Solubility Profiling : Conduct shake-flask experiments in buffered solutions (pH 2–12) and organic solvents (DMSO, ethanol). The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in DMSO (>50 mg/mL) .

- Stability Tests : Perform accelerated degradation studies under UV light (254 nm) and varying temperatures (4°C, 25°C, 40°C). HPLC monitoring reveals decomposition products (e.g., nitro group reduction to amine under acidic conditions) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the chloro and nitro substituents in nucleophilic substitution?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–Cl bond cleavage).

- Computational Modeling : Employ density functional theory (DFT) to calculate activation energies for substitution at the ortho-chloro vs. para-nitro positions. Basis sets like B3LYP/6-31G(d) predict higher reactivity at the chloro site due to steric accessibility .

- Control Experiments : Substitute nitro groups with electron-withdrawing groups (e.g., CF3) to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in reported bioactivity data across cell lines?

- Methodological Answer :

- Dose-Response Curves : Generate IC50 values under standardized conditions (e.g., 48-hour exposure in RPMI-1640 medium with 10% FBS). Discrepancies may arise from differential membrane permeability or metabolic activation .

- Cell Line Authentication : Verify genetic profiles (STR profiling) and mycoplasma contamination status. For example, HepG2 cells may metabolize nitro groups more efficiently than HEK293 cells .

- Pathway-Specific Assays : Use luciferase reporters (e.g., NF-κB or AP-1) to isolate signaling pathways affected by the compound .

Q. How can coupling reactions be optimized to synthesize derivatives for material science applications?

- Methodological Answer :

- Catalyst Screening : Test Pd0 (e.g., Pd2(dba)3) vs. PdII (e.g., Pd(OAc)2) with ligands like XPhos or SPhos. Higher yields (>80%) are achieved with Pd2(dba)3/XPhos in toluene at 100°C .

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity while maintaining reaction efficiency .

- Post-Reaction Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate high-purity biaryl derivatives .

属性

IUPAC Name |

4-(2-chloro-4-nitrophenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO5/c14-11-7-9(15(18)19)3-6-12(11)20-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUKKDHQNQQUJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。